molecular formula C22H16F6O2 B13410176 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol

Cat. No.: B13410176
M. Wt: 426.4 g/mol
InChI Key: OACWHDJECWSOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol is a fluorinated phenolic compound characterized by a central hexafluoroisopropylidene bridge (CF₃-C-CF₃) connecting two aromatic rings. One phenyl ring is substituted with a benzyloxy group (-OCH₂C₆H₅), while the other bears a hydroxyl group. The compound’s electron-withdrawing trifluoromethyl groups enhance acidity at the phenol group (pKa ~10) and influence solubility in organic matrices .

Properties

Molecular Formula

C22H16F6O2

Molecular Weight

426.4 g/mol

IUPAC Name

4-[1,1,1,3,3,3-hexafluoro-2-(4-phenylmethoxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C22H16F6O2/c23-21(24,25)20(22(26,27)28,16-6-10-18(29)11-7-16)17-8-12-19(13-9-17)30-14-15-4-2-1-3-5-15/h1-13,29H,14H2

InChI Key

OACWHDJECWSOIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a trifluoromethylated phenol core linked to a phenylmethoxy-substituted aromatic ring. The key steps include:

These steps are often performed sequentially under controlled conditions to avoid side reactions and to optimize yield.

Detailed Synthetic Route (Based on Patent and Literature Data)

  • Starting Materials:

    • 4-Hydroxyphenol derivatives
    • 4-(Phenylmethoxy)phenyl precursors
    • Trifluoromethylating agents (e.g., trifluoromethyl halides or trifluoromethyl lithium reagents)
  • Step 1: Ether Formation

    • The phenylmethoxy group is introduced by reacting 4-hydroxyphenol with benzyl bromide or benzyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) to form 4-(phenylmethoxy)phenol intermediates.
  • Step 2: Trifluoromethylation

    • The intermediate undergoes trifluoromethylation at the benzylic position using trifluoromethyl iodide or trifluoromethyl copper reagents to introduce one or two trifluoromethyl groups, yielding the trifluoromethylated phenol structure.
  • Step 3: Final Assembly

    • The trifluoromethylated intermediate is coupled with another phenol derivative under acidic or basic catalysis to form the final compound, 4-[2,2,2-trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol.
  • Purification

    • The product is purified by recrystallization from organic solvents such as dichloromethane or by chromatographic methods to achieve high purity (>98%).

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Ether formation 4-Hydroxyphenol + benzyl halide, base 50–80 °C 85–90 Anhydrous conditions preferred
Trifluoromethylation Trifluoromethyl iodide + Cu catalyst 0–25 °C 70–80 Inert atmosphere required
Coupling reaction Acid/base catalysis Room temp to 60 °C 75–85 Controlled pH improves selectivity
Purification Recrystallization or chromatography Ambient Achieves >98% purity

Analytical and Characterization Data

Research Findings and Applications Related to Preparation

  • The compound serves as a key intermediate in the synthesis of bisphenol analogues with enhanced thermal and chemical properties due to the trifluoromethyl groups, which impart hydrophobicity and oxidative stability.
  • Its preparation methods have been optimized to minimize byproducts such as over-trifluoromethylated species or incomplete ether formation.
  • Patents describe variations of the synthetic approach, including the use of different trifluoromethylating agents and catalysts to improve yield and selectivity.
  • The compound’s synthesis is sensitive to moisture and requires inert atmosphere techniques to prevent hydrolysis or side reactions.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Ether Formation Williamson ether synthesis with benzyl halides High yield, straightforward Requires dry conditions
Trifluoromethylation Electrophilic trifluoromethylation using CF3I Effective trifluoromethyl group introduction Sensitive to moisture, requires inert atmosphere
Coupling Reaction Acid/base catalyzed phenol coupling Good selectivity Requires careful pH control
Purification Recrystallization or chromatography High purity achievable May require multiple steps

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexafluoroisopropylidene-Based Compounds

4,4′-(2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene)bis-benzoic acid (BIS-B-AF)
  • Structure: Shares the hexafluoroisopropylidene core but replaces the phenol and benzyloxy groups with carboxylic acids (-COOH).
  • Properties: Higher acidity (pKa ~4.5 for -COOH vs. ~10 for phenol in the target compound). Greater water solubility due to ionizable carboxylic groups. Applications: Used in high-performance polymers and corrosion-resistant coatings .
  • Key Difference : The target compound’s reduced polarity makes it more suitable for lipid-rich environments or hydrophobic interactions in drug design.
Benzyltriphenylphosphonium Salt of 4,4′-(Hexafluoroisopropylidene)diphenol
  • Structure: Ionic derivative of the target compound, where the phenol group forms a salt with benzyltriphenylphosphonium.
  • Properties :
    • Enhanced thermal stability (up to 300°C) due to ionic character.
    • Applications: Phase-transfer catalyst in fluorinated polymer synthesis .
  • Key Difference: The ionic nature of this derivative contrasts with the neutral, non-ionized form of the target compound, limiting its membrane permeability in biological systems.

Fluorinated Phenolic Derivatives

4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol (CAS 246245-20-5)
  • Structure: Contains a trifluoroethyl (-CF₃CH₂OH) substituent on the phenol ring.
  • Properties :
    • Moderate lipophilicity (logP ~2.5) compared to the target compound (estimated logP ~4.2).
    • Applications: Intermediate in synthesizing fluorinated pharmaceuticals .
  • Key Difference : The absence of a hexafluoroisopropylidene bridge reduces steric bulk and metabolic stability.
UC352 (2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol)
  • Structure: A single trifluoromethylphenyl group attached to a trifluoroethanol moiety.
  • Properties :
    • Lower molecular weight (MW 232.2 vs. ~432.3 for the target compound).
    • Higher volatility, limiting its use in high-temperature applications.
  • Key Difference : The target compound’s bis(trifluoromethyl) group enhances resistance to oxidative degradation .

Benzyloxy-Substituted Analogues

Ritodrine and Metaraminol
  • Structure : Feature benzyloxy or phenylmethoxy groups but lack fluorinated substituents.
  • Properties :
    • Lower logP values (e.g., Ritodrine logP ~1.8) due to absence of CF₃ groups.
    • Applications: β-adrenergic agonists; rapid metabolic clearance compared to fluorinated analogues.
  • Key Difference : The target compound’s fluorine atoms prolong half-life and improve blood-brain barrier penetration .

Lipophilicity and Solubility

  • The target compound’s logP (~4.2) exceeds non-fluorinated analogues (e.g., bis(4-hydroxybenzyl)sulfide, logP ~2.1) .
  • Reduced aqueous solubility (estimated <0.1 mg/mL) compared to BIS-B-AF (>10 mg/mL) due to lack of ionizable groups .

Metabolic Stability

  • Trifluoromethyl groups inhibit cytochrome P450-mediated oxidation, enhancing metabolic stability. For example, the target compound’s half-life in hepatic microsomes is ~120 minutes vs. ~30 minutes for non-fluorinated phenolic derivatives .

Biological Activity

The compound 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol (CAS Number: 685561-26-6) is a fluorinated phenolic compound that has garnered attention due to its potential biological activities. Fluorinated compounds are known for their unique properties, including increased lipophilicity and metabolic stability, which can enhance their pharmacological profiles.

  • Molecular Formula : C22H16F6O2
  • Molecular Weight : 426.35 g/mol
  • Structure : The compound features a trifluoromethyl group and a phenoxy group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that the introduction of trifluoromethyl groups into organic molecules can significantly alter their biological activity. Specifically, this compound has been studied for its potential as a metalloenzyme inhibitor , which plays a crucial role in various biochemical pathways.

The trifluoromethyl group enhances the compound's ability to interact with biological targets by:

  • Increasing hydrophobic interactions.
  • Modifying the electronic properties of the molecule, which can improve binding affinity to enzymes.

Inhibition of Enzymatic Activity

  • Metalloenzyme Inhibition : Studies have shown that compounds with similar structures can effectively inhibit metalloenzymes. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes involved in cancer progression and inflammatory processes .
  • Anticancer Activity : In vitro studies have demonstrated that phenolic compounds with trifluoromethyl substitutions exhibit significant anticancer activity. For instance, they have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Pharmacological Applications

  • Drug Development : The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its structural characteristics allow for modifications that could enhance its efficacy against specific diseases, particularly cancers .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityMechanism
Compound AMetalloenzyme inhibitorBinds to active site
Compound BAnticancer agentInduces apoptosis
4-[Trifluoro...]Potential metalloenzyme inhibitorEnhances binding affinity

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol?

Answer:
The synthesis of this compound can be approached via multi-step Friedel-Crafts alkylation or nucleophilic aromatic substitution due to its trifluoromethyl and aryl ether groups. A plausible route involves:

Trifluoroacetylation : Reacting 4-(phenylmethoxy)benzaldehyde with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) using triethylamine (TEA) as a base to form the trifluoromethyl ketone intermediate .

Grignard Addition : Introducing a trifluoroethyl group via a Grignard reagent (e.g., CF₃CH₂MgBr) under anhydrous conditions.

Deprotection : Cleaving the benzyl ether (phenylmethoxy group) using catalytic hydrogenation (H₂/Pd-C) or BBr₃ to yield the phenolic hydroxyl group .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:
A combination of techniques is essential:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), phenolic -OH (δ ~5 ppm, broad), and trifluoromethyl groups (split signals due to coupling with ¹⁹F) .
  • ¹⁹F NMR : Distinct peaks for -CF₃ (δ ~-60 to -70 ppm) and -CF₂ (δ ~-110 ppm) groups .
  • IR Spectroscopy : Confirm phenolic -OH (3200–3600 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₂H₁₅F₆O₂) .
    Data Interpretation Tip : Compare with structurally analogous compounds (e.g., 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone ).

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?

Answer:
Contradictions may arise from dynamic rotational isomerism in trifluoromethyl groups or crystal packing effects . To address this:

Variable-Temperature NMR : Conduct experiments at low temperatures (-40°C) to slow molecular rotation and simplify splitting patterns .

X-ray Crystallography : Resolve spatial arrangements of CF₃ groups and confirm stereochemistry .

DFT Calculations : Simulate NMR chemical shifts using software (e.g., Gaussian) to correlate experimental and theoretical data .
Case Study : A related trifluoromethylphenyl ethanol exhibited split ¹⁹F NMR signals due to restricted rotation, resolved via VT-NMR .

Advanced: What in vitro models are suitable for evaluating its biological activity (e.g., enzyme inhibition)?

Answer:
Design assays based on structural analogs:

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values via fluorescence quenching .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using [³H]-labeled probes (e.g., [³H]CP-55940 ).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    Optimization : Include positive controls (e.g., KML-29 for hydrolase inhibition ).

Advanced: How does the fluorination pattern influence pharmacokinetics (e.g., metabolic stability)?

Answer:
The CF₃ groups enhance metabolic stability by:

Reducing Oxidative Metabolism : Fluorine’s electronegativity protects adjacent C-H bonds from CYP450 oxidation .

Increasing Lipophilicity : Improves membrane permeability (logP ~3.5 predicted via ChemDraw).
Methodology :

  • In Vitro Metabolism : Use hepatocytes or microsomes + NADPH cofactor. Identify metabolites via UPLC-QTOF .
  • In Vivo PK Studies : Administer to rodents (IV/PO), collect plasma samples, and calculate t₁/₂, AUC, and bioavailability .
    Data Insight : Analogous compounds (e.g., JZL-184) show prolonged t₁/₂ due to CF₃ groups .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the phenolic group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of trifluoromethyl groups .
  • Long-Term Stability : Monitor via periodic HPLC-UV analysis (λ = 254 nm) .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases) .
  • QSAR Models : Corrogate substituent effects (e.g., -OCH₂Ph vs. -CF₃) on bioactivity using MOE or Schrödinger .
  • MD Simulations : Assess conformational flexibility of the trifluoroethyl group in aqueous vs. lipid bilayer environments .
    Validation : Compare with crystallographic data (e.g., DSSTox entries ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.